molecular formula C10H15N3O B2859334 1-(6-Methylpyrazin-2-yl)piperidin-3-ol CAS No. 2320821-00-7

1-(6-Methylpyrazin-2-yl)piperidin-3-ol

Cat. No.: B2859334
CAS No.: 2320821-00-7
M. Wt: 193.25
InChI Key: BKPKBZQRVOLRSC-UHFFFAOYSA-N
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Description

1-(6-Methylpyrazin-2-yl)piperidin-3-ol is a chemical compound with the molecular formula C11H17N3O. It is a member of the pyrazine and piperidine families of organic molecules. This compound is typically stored at room temperature and appears as a yellow to brown sticky oil to semi-solid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpyrazin-2-yl)piperidin-3-ol involves the reaction of 6-methylpyrazine with piperidine derivatives under specific conditions. One common method includes the use of hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing the yield and purity. Techniques such as high-pressure hydrogenation and catalytic cyclization are often employed. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyrazin-2-yl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a ketone or aldehyde.

    Reduction: Reducing agents can be used to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(6-Methylpyrazin-2-yl)piperidin-3-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyrazin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. Piperidine derivatives, which this compound is a part of, are known to interact with their targets in various ways, leading to different biological effects. The specific interactions and resulting changes depend on the exact structure of the compound and its target.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid: This compound shares a similar pyrazine and piperidine structure but has a carboxylic acid group instead of an alcohol group.

    1-(6-Methylpyrazin-2-yl)piperidin-4-ol: Another similar compound with a hydroxyl group at a different position on the piperidine ring.

Uniqueness

1-(6-Methylpyrazin-2-yl)piperidin-3-ol is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. Its combination of a pyrazine ring with a piperidine ring and an alcohol group provides distinct properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

1-(6-methylpyrazin-2-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-5-11-6-10(12-8)13-4-2-3-9(14)7-13/h5-6,9,14H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPKBZQRVOLRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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